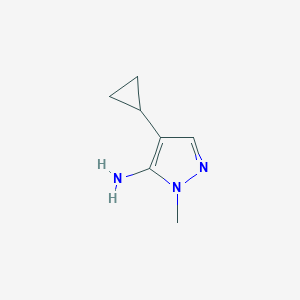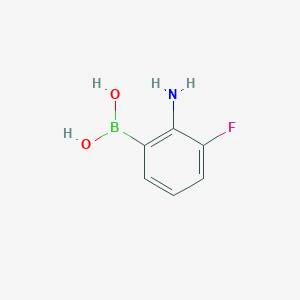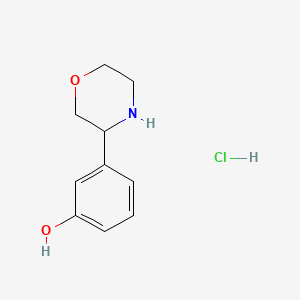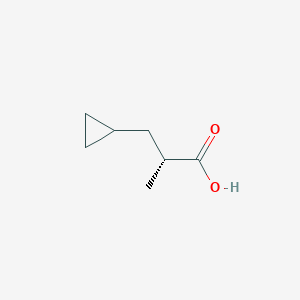![molecular formula C10H17N B13459673 1-Azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B13459673.png)
1-Azadispiro[3.1.4^{6}.1^{4}]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azadispiro[3.1.4{6}.1{4}]undecane is a unique spiro compound characterized by its distinct molecular structure, which includes two spiro-connected rings.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
1-Azadispiro[3.1.4{6}.1{4}]undecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Azadispiro[3.1.4{6}.1{4}]undecane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
1-Azadispiro[3.1.4{6}.1{4}]undecane can be compared with other similar spiro compounds, such as:
- 2-azadispiro[3.1.3{6}.1{4}]decane : This compound has a similar spiro structure but with different ring sizes and nitrogen positioning .
1,3-Diazaspiro[4.6]undecane-2,4-dione: This compound has a similar spiro structure but includes additional nitrogen atoms and a dione functional group.
The uniqueness of 1-Azadispiro[3.1.4{6}.1
Eigenschaften
Molekularformel |
C10H17N |
|---|---|
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
3-azadispiro[3.1.46.14]undecane |
InChI |
InChI=1S/C10H17N/c1-2-4-9(3-1)7-10(8-9)5-6-11-10/h11H,1-8H2 |
InChI-Schlüssel |
VUFUKQVPXWJIMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC3(C2)CCN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)

![6-Cbz-1-oxa-6-azaspiro[3.4]octane](/img/structure/B13459627.png)
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[1-(trimethylsilyl)ethenyl]-](/img/structure/B13459633.png)
![1-{1-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}methanaminetrihydrochloride](/img/structure/B13459639.png)
![8-Methoxy-2-azadispiro[3.1.3^{6}.1^{4}]decane, trifluoroacetic acid](/img/structure/B13459643.png)
![3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13459644.png)


